molecular formula C17H15NOS B5835894 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

Cat. No.: B5835894
M. Wt: 281.4 g/mol
InChI Key: BGFZNGBKTQSFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol, also known as DMPT, is a synthetic compound that has been widely studied for its potential applications in various fields of research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as anticancer properties. This compound has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol. One area of interest is in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is in the study of the mechanism of action of this compound, which may lead to a better understanding of its potential applications. Additionally, further research is needed to fully explore the biochemical and physiological effects of this compound, as well as its potential limitations.

Synthesis Methods

The synthesis of 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol involves the reaction of 3,4-dimethylphenyl isothiocyanate with 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization to yield this compound in high purity.

Scientific Research Applications

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol has been extensively studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for use in drug development.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-11-3-4-14(9-12(11)2)16-10-20-17(18-16)13-5-7-15(19)8-6-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZNGBKTQSFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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